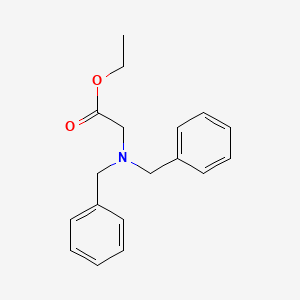

Ethyl 2-(dibenzylamino)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(dibenzylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-2-21-18(20)15-19(13-16-9-5-3-6-10-16)14-17-11-7-4-8-12-17/h3-12H,2,13-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMDCFOWHWNQBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(CC1=CC=CC=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393582 | |

| Record name | Ethyl 2-(dibenzylamino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77385-90-1 | |

| Record name | Ethyl 2-(dibenzylamino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 2-(dibenzylamino)acetate

CAS Number: 77385-90-1

Prepared for: Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Ethyl 2-(dibenzylamino)acetate, also known as N,N-Dibenzylglycine ethyl ester, is a pivotal intermediate in modern organic and medicinal chemistry. Its unique structural scaffold, featuring a dibenzyl-protected amine and an ethyl ester moiety, renders it a versatile building block for the synthesis of a diverse array of complex molecules. This in-depth technical guide provides a comprehensive overview of this compound, encompassing its physicochemical properties, synthesis methodologies, spectroscopic characterization, and key applications, with a particular focus on its role in drug discovery and development. The causality behind experimental choices, self-validating protocols, and authoritative references are interwoven to furnish a resource of high scientific integrity for researchers in the field.

Introduction: The Strategic Importance of a Protected Glycine Building Block

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving chemo- and regioselectivity. This compound serves as a quintessential example of a protected amino acid derivative, where the two benzyl groups on the nitrogen atom prevent unwanted side reactions of the otherwise reactive secondary amine of a glycine moiety. This protection allows for selective transformations at the ester functionality or other parts of a molecule into which it is incorporated.

The dibenzylamino group offers a balance of stability under a range of reaction conditions and can be removed under specific deprotection protocols, typically through hydrogenolysis. This characteristic makes this compound a valuable precursor in the synthesis of peptides, peptidomimetics, and other nitrogen-containing bioactive molecules. Its lipophilic nature, imparted by the benzyl groups, can also enhance solubility in organic solvents, facilitating its use in various reaction media. This guide will delve into the practical aspects of handling and utilizing this important synthetic intermediate.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a compound is fundamental to its effective application in research and development.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 77385-90-1 | [1][2] |

| Molecular Formula | C₁₈H₂₁NO₂ | [1][2] |

| Molecular Weight | 283.37 g/mol | [1][2] |

| Appearance | Typically a liquid | [3] |

| Purity | ≥98% (commercially available) | [3] |

| Storage | Sealed in a dry environment at room temperature | [1][4] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the different proton environments within the molecule. Key expected signals include those for the aromatic protons of the benzyl groups, the methylene protons of the benzyl groups, the methylene protons of the acetate group, and the ethyl ester protons (a quartet and a triplet).

-

¹³C NMR: The carbon-13 NMR spectrum is instrumental in confirming the carbon framework of the molecule. Distinct signals are expected for the carbonyl carbon of the ester, the aromatic carbons, and the various aliphatic carbons.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. A strong absorption band is expected for the C=O stretching of the ester group, typically in the region of 1730-1750 cm⁻¹. Other significant peaks will correspond to C-H stretching of the aromatic and aliphatic groups, and C-N stretching.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) would be expected at m/z = 283.37.

Synthesis of this compound: A Step-by-Step Protocol

The most common and efficient method for the synthesis of this compound is the N-alkylation of glycine ethyl ester with two equivalents of a benzyl halide. The following protocol describes a robust and reproducible procedure.

Reaction Principle

The synthesis proceeds via a nucleophilic substitution reaction where the nitrogen atom of glycine ethyl ester attacks the benzylic carbon of benzyl bromide (or chloride), displacing the halide. The use of a base is essential to neutralize the hydrohalic acid formed during the reaction and to deprotonate the ammonium salt intermediate, allowing for the second benzylation to occur.

Caption: Synthetic pathway for this compound.

Experimental Protocol

Materials:

-

Glycine ethyl ester hydrochloride

-

Benzyl bromide

-

Potassium carbonate (anhydrous)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add glycine ethyl ester hydrochloride (1 equivalent), potassium carbonate (3 equivalents), and anhydrous acetonitrile.

-

Addition of Benzyl Bromide: Stir the suspension vigorously and add benzyl bromide (2.2 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC). The formation of N,N-dibenzylglycine ethyl ester as a byproduct is often observed during the synthesis of the mono-benzylated product, and driving the reaction with excess benzyl bromide and extended reaction times will favor the formation of the desired di-substituted product.[5]

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological conditions.[6] The dibenzylamino moiety can be a key pharmacophore or a protecting group that is removed in a later synthetic step.

Precursor for Bioactive Molecules

The compound serves as a building block in the synthesis of more complex molecules with potential therapeutic applications. For instance, derivatives of N-substituted glycine are being investigated for their neuroprotective effects.[7][8][9] The dibenzylamino group can be debenzylated to yield a secondary amine, which can then be further functionalized to create a library of compounds for screening.

Caption: General workflow for utilizing this compound in synthesis.

Role in Peptide Synthesis

While not a direct component of naturally occurring peptides, the corresponding N,N-dibenzylglycine (obtained after hydrolysis of the ethyl ester) can be incorporated into peptide chains. The dibenzyl groups provide steric bulk and modify the conformational properties of the peptide, which can be useful in the design of peptidomimetics with enhanced stability or receptor affinity. The benzyl groups can be removed via hydrogenolysis to reveal a free amine for further modification or to generate the final target peptide.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors.

-

Incompatible Materials: Keep away from strong oxidizing agents and strong acids.

-

Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important and versatile intermediate in organic synthesis. Its utility as a protected glycine derivative facilitates the construction of complex nitrogen-containing molecules, with significant applications in the discovery and development of new therapeutic agents, particularly in the realm of neuroscience. This guide has provided a comprehensive overview of its properties, a detailed and validated synthesis protocol, and an insight into its applications, equipping researchers and scientists with the necessary knowledge for its effective utilization in their work.

References

-

Oakwood Chemical. This compound. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

MySkinRecipes. N,N-DIBENZYLGLYCINE ETHYL ESTER. Available from: [Link]

- Google Patents. Production method of N-benzyl glycine ethyl ester. CN1477095A.

- Google Patents. New n-benzyl peptides and a process of making same. US2948714A.

-

Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates. ACS Chem Neurosci. 2024 Sep 4. Available from: [Link]

-

Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties. J Med Chem. 2014 Jan 23; 57(2): 439–450. Available from: [Link]

-

Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Org Lett. 2016 Sep 2;18(17):4444-7. Available from: [Link]

-

Design, synthesis and biological evaluation of new H2S-releasing rivastigmine derivatives as neuroprotective molecules. Eur J Med Chem. 2025 Jan 15;283:117106. Available from: [Link]

Sources

- 1. N-Benzylglycine ethyl ester | C11H15NO2 | CID 80908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N-DIBENZYLGLYCINE ETHYL ESTER(77385-90-1) 1H NMR [m.chemicalbook.com]

- 3. Molecular Generation for CNS Drug Discovery and Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Benzylglycine ethyl ester(6436-90-4) 1H NMR [m.chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research.unipd.it [research.unipd.it]

Introduction: The Strategic Role of a Protected Glycine Building Block

An In-Depth Technical Guide to Ethyl 2-(dibenzylamino)acetate: Properties, Synthesis, and Applications in Pharmaceutical Research

Prepared by: Gemini, Senior Application Scientist

In the landscape of modern medicinal chemistry and drug development, the precise assembly of complex molecular architectures is paramount. This compound, a key N-protected glycine derivative, serves as a fundamental building block in this endeavor. Its structure, featuring a reactive ethyl ester functional group and a sterically hindered dibenzyl-protected amine, makes it an exceptionally versatile intermediate for organic synthesis.[1] The dibenzyl groups act as a crucial protecting element, preventing unwanted side reactions at the nitrogen atom while providing lipophilic character, which can enhance solubility in organic solvents.[1][2] This guide provides an in-depth examination of the physicochemical properties, synthesis, and strategic applications of this compound, offering field-proven insights for researchers and drug development professionals.

Section 1: Physicochemical and Computed Properties

A thorough understanding of a compound's properties is the foundation of its effective application in synthesis. The key identifiers and computed molecular properties for this compound are summarized below, providing a data-centric overview for experimental design.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | N,N-Dibenzylglycine ethyl ester | [2][4] |

| CAS Number | 77385-90-1 | [5][6] |

| Molecular Formula | C₁₈H₂₁NO₂ | [5][6] |

| Molecular Weight | 283.37 g/mol | [5][6] |

| Appearance | Clear colorless to yellow liquid | [7] |

| Purity | Typically ≥97% | [6] |

| Storage Conditions | Room temperature, sealed in dry conditions | [6] |

| XLogP3 (Computed) | 3.5 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Rotatable Bond Count | 7 | [3] |

Section 2: Synthesis Protocol and Mechanistic Rationale

The most common and efficient method for preparing tertiary amines like this compound is through one-pot reductive amination.[8][9] This process involves the reaction of a primary amine with an excess of a carbonyl compound to form an imine, which is then reduced in situ to the desired amine. This approach offers high yields and avoids the difficult-to-control over-alkylation issues common with direct alkylation using alkyl halides.[8]

Experimental Protocol: One-Pot Reductive Amination

This protocol describes the synthesis from ethyl glycinate hydrochloride and benzaldehyde.

Materials:

-

Ethyl glycinate hydrochloride

-

Benzaldehyde (2.2 equivalents)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Step-by-Step Methodology:

-

Reactant Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add ethyl glycinate hydrochloride (1.0 eq) and anhydrous dichloromethane.

-

Neutralization: Add a weak base, such as triethylamine (1.1 eq), to the suspension to neutralize the hydrochloride salt and liberate the free ethyl glycinate amine. Stir for 10-15 minutes.

-

Imine Formation: Add benzaldehyde (2.2 eq) to the mixture. The slight excess ensures the complete conversion of the primary amine to the dibenzylated product. Allow the mixture to stir at room temperature for 30 minutes. This period allows for the formation of the initial imine and subsequent enamine intermediates.

-

Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the flask. This reagent is a mild and selective reducing agent, ideal for reducing iminium ions in the presence of aldehydes without reducing the ester functionality.[8] An exothermic reaction may occur; maintain the temperature below 30°C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting amine.

-

Workup and Quenching: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer twice with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers with brine to remove residual water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.

Causality and Self-Validation:

-

Why Sodium Triacetoxyborohydride? Unlike stronger reducing agents like lithium aluminum hydride, NaBH(OAc)₃ is chemoselective. It will not reduce the ethyl ester group and is less reactive towards the starting aldehyde than the intermediate iminium ion, preventing the formation of benzyl alcohol as a major byproduct.[8]

-

Trustworthiness through Characterization: The protocol's validity is confirmed by rigorous analysis of the final product. The identity and purity should be verified using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the results to established spectral data.[3]

Synthesis Workflow Diagram

Caption: One-pot reductive amination workflow for this compound.

Section 3: Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate and protected building block.[1] Its utility stems from the strategic presence of the dibenzyl protecting groups and the ethyl ester.

-

Intermediate for Pharmaceutical Synthesis: The compound is a versatile precursor in the synthesis of more complex molecules.[2] It is particularly useful in creating compounds targeting neurological conditions and in research involving enzyme inhibition and receptor binding.[2][4] The dibenzylamino moiety can be a key pharmacophore element or a precursor to a primary or secondary amine after deprotection.

-

Protected Glycine Surrogate: Glycine is a common structural motif in bioactive peptides and small molecule drugs.[10] this compound serves as a protected form of glycine, allowing chemists to perform reactions on the ester portion (e.g., hydrolysis, amidation) or conduct α-alkylation without interference from the highly reactive amine.[1]

-

Synthesis of Peptide Analogues: In the development of neuroprotective agents, analogues of glycine are often required.[11] This compound provides a scaffold that can be elaborated into more complex glycine-modified structures for pharmacological evaluation. The benzyl groups can be removed under controlled hydrogenation conditions (e.g., using Pd/C catalyst and H₂ gas), revealing the secondary amine for subsequent coupling reactions.[1]

-

Asymmetric Synthesis: The molecule can be employed in asymmetric synthesis to introduce chiral centers, a critical step in producing enantiomerically pure compounds required for modern pharmaceuticals.[1][2]

Conclusion

This compound is a strategically important molecule in the synthetic chemist's toolkit. Its value lies not in its own biological activity, but in its role as a robust, protected, and versatile intermediate. The reliable synthesis via reductive amination, combined with its utility as a surrogate for glycine in complex synthetic routes, makes it a cornerstone for the development of novel therapeutics, particularly in the fields of neurology and enzyme inhibition. This guide provides the foundational knowledge for its synthesis and application, empowering researchers to leverage its unique chemical properties in their drug discovery programs.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3553452, this compound. Available at: [Link]

-

Lai, M. Y. H., Brimble, M. A., Callis, D. J., Harris, P. W. R., Levi, M. S., & Sieg, F. (2005). Synthesis and pharmacological evaluation of glycine-modified analogues of the neuroprotective agent glycyl-L-prolyl-L-glutamic acid (GPE). Bioorganic & Medicinal Chemistry, 13(2), 533–548. Available at: [Link]

-

Lou, S., Chen, Z., & Shang, M. (2021). Katritzky Salts for the Synthesis of Unnatural Amino Acids and Late‐Stage Functionalization of Peptides. Chemistry – An Asian Journal. Available at: [Link]

-

J&K Scientific (n.d.). N,N-Dibenzylglycine ethyl ester | 77385-90-1. Available at: [Link]

-

Oakwood Chemical (n.d.). This compound. Available at: [Link]

-

MySkinRecipes (n.d.). N,N-DIBENZYLGLYCINE ETHYL ESTER. Available at: [Link]

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Organic Chemistry Portal (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

-

Master Organic Chemistry (2017). Reductive Amination, and How It Works. Available at: [Link]

-

BYU ScholarsArchive (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Available at: [Link]

-

The Organic Chemistry Tutor (2023). Reductive Amination | Synthesis of Amines. Available at: [Link]

-

Scribd (n.d.). UCY 201L - Expt 5 - Solvent Free Reductive Amination Protocol. Available at: [Link]

-

Bahtera Adi Jaya (2023). Ethyl Acetate in Pharmaceuticals: A Solvent with Precise Purpose. Available at: [Link]

Sources

- 1. N,N-DIBENZYLGLYCINE ETHYL ESTER [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C18H21NO2 | CID 3553452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. This compound [oakwoodchemical.com]

- 6. chiralen.com [chiralen.com]

- 7. N-Benzylglycine ethyl ester, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and pharmacological evaluation of glycine-modified analogues of the neuroprotective agent glycyl-L-prolyl-L-glutamic acid (GPE) - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 2-(dibenzylamino)acetate physical properties

An In-Depth Technical Guide to the Physical Properties of Ethyl 2-(dibenzylamino)acetate

This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with established chemical principles to offer practical insights for laboratory and developmental applications. We will explore the compound's core identifiers, detail its physical characteristics, present standardized protocols for property determination, and discuss the interplay between its molecular structure and observable properties.

Section 1: Core Physicochemical Identifiers

This compound is a tertiary amine and an ethyl ester derivative of glycine. Its identity is established by the following core identifiers, which are crucial for accurate sourcing, documentation, and regulatory compliance.

| Identifier | Value | Source |

| Chemical Name | This compound | [1][2][3] |

| CAS Number | 77385-90-1 | [1][2][3][4] |

| Molecular Formula | C₁₈H₂₁NO₂ | [2][3][4] |

| Molecular Weight | 283.37 g/mol | [2][3] |

| Canonical SMILES | CCOC(=O)CN(CC1=CC=CC=C1)CC2=CC=CC=C2 | [4] |

| IUPAC Name | This compound | [4] |

Section 2: Physical and Chemical Properties

The physical properties of a compound are critical for its handling, purification, formulation, and use in synthetic procedures. This section details the available experimental data and computationally predicted properties for this compound.

Summary of Physical Properties

The following table summarizes the key physical property data. It is important to note the distinction between experimentally observed values and those derived from computational models, which await empirical verification.

| Property | Value | Data Type | Source / Notes |

| Appearance | Liquid | Experimental | [1] |

| Purity | ≥97% - ≥98% | Experimental | [1][2][3] |

| Melting Point | Data not available | - | - |

| Boiling Point | Data not available | - | Due to its high molecular weight, boiling is expected at elevated temperatures, likely requiring vacuum distillation to prevent decomposition. |

| Density | Data not available | - | - |

| Refractive Index | Data not available | - | - |

| XLogP3 | 3.5 | Computed | [4] |

| Topological Polar Surface Area | 29.5 Ų | Computed | [4] |

| Hydrogen Bond Donors | 0 | Computed | [4] |

| Hydrogen Bond Acceptors | 3 | Computed | [4] |

| Rotatable Bond Count | 7 | Computed | [4] |

State, Purity, and Storage

This compound is documented as a liquid at room temperature[1]. It is commercially available at purities of 97% or higher[2][3]. Proper storage is essential to maintain its integrity. The recommended storage conditions are in a dry, tightly sealed container, with temperature ranges specified from room temperature to 2-8°C, depending on the supplier[1][2]. The causality for these conditions is to prevent hydrolysis of the ester functional group by atmospheric moisture and to minimize degradation over time.

Solubility Profile

While quantitative solubility data is not widely published, a qualitative assessment can be made based on the compound's molecular structure. The molecule possesses two large, non-polar benzyl groups and a relatively non-polar ethyl group, which dominate its character. The ester and tertiary amine moieties contribute some polarity.

-

Water Solubility : Expected to be very low due to the large hydrophobic surface area.

-

Organic Solvent Solubility : Expected to be highly soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate, diethyl ether, and tetrahydrofuran (THF).

This predicted profile is critical when selecting solvent systems for chemical reactions, extractions, and chromatographic purification. For instance, its high solubility in DCM and low solubility in water make it an ideal candidate for purification via aqueous workup.

Spectroscopic Profile

Spectroscopic data is fundamental for structure confirmation and purity assessment. Public databases indicate the availability of the following spectra for this compound:

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic peaks for the C=O stretch of the ester group (~1735-1750 cm⁻¹) and C-N stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework, allowing for unambiguous structure verification.

-

Mass Spectrometry (MS) : GC-MS data confirms the molecular weight and provides fragmentation patterns useful for identification[4].

Section 3: Methodologies for Physical Property Determination

To address the gap in experimental data, this section provides standardized, field-proven protocols for determining key physical properties. These methods are designed to be self-validating through proper calibration and controls.

Experimental Protocol: Determination of Boiling Point

Causality: For a high-molecular-weight compound like this, atmospheric pressure boiling may lead to decomposition. Vacuum distillation is the preferred method to determine the boiling point at a reduced pressure, which can then be extrapolated to atmospheric pressure using a nomograph if needed.

Methodology:

-

Apparatus Setup : Assemble a short-path distillation apparatus. Ensure all glassware is dry.

-

Sample Preparation : Place 5-10 mL of this compound into the distillation flask with a magnetic stir bar.

-

System Sealing : Connect the apparatus to a vacuum pump with a cold trap and a manometer to monitor the pressure.

-

Heating : Gently heat the flask using a heating mantle while stirring.

-

Data Collection : Record the temperature at which the liquid consistently condenses on the thermometer bulb and drips into the collection flask. Simultaneously, record the stable pressure from the manometer.

-

Validation : Ensure the pressure remains constant throughout the distillation to validate the boiling point reading at that pressure.

Experimental Protocol: Measurement of Refractive Index

Causality: The refractive index is a unique physical constant for a pure compound, sensitive to temperature and wavelength. It serves as a rapid and non-destructive method for identity confirmation and purity assessment.

Methodology:

-

Instrument Calibration : Calibrate an Abbe refractometer using a standard of known refractive index (e.g., distilled water) at a controlled temperature (typically 20°C or 25°C).

-

Sample Application : Apply 1-2 drops of this compound onto the clean, dry prism of the refractometer.

-

Measurement : Close the prism and allow the sample to equilibrate to the set temperature. Adjust the instrument until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Reading : Record the refractive index value from the instrument's scale.

-

Validation : Perform the measurement in triplicate and ensure the readings are within an acceptable variance (e.g., ±0.0002) to confirm precision.

Section 4: Visualization of Structure-Property Relationships

The physical properties of a molecule are a direct consequence of its structure. The following diagram illustrates the logical relationship between the key functional groups in this compound and its expected physical behavior.

Caption: Influence of functional groups on the physical properties of this compound.

Section 5: Safety and Handling

Based on available safety data, this compound is classified with the following hazards. Adherence to precautionary measures is mandatory for safe handling.

-

Signal Word : Warning[3]

-

Hazard Statements [3]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements : Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated area or a chemical fume hood[3].

Conclusion

References

- This compound CAS NO.77385-90-1. (n.d.). Shenzhen Regent Biochemistry Tech Co., Ltd.

- This compound. (n.d.). CHIRALEN.

- This compound. (n.d.). Oakwood Chemical.

-

This compound. (n.d.). PubChem. Retrieved from [Link]

Sources

Strategic Synthesis of Ethyl 2-(dibenzylamino)acetate: A Mechanistic and Practical Guide

An In-depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-(dibenzylamino)acetate, a valuable intermediate in organic and medicinal chemistry. Moving beyond a simple recitation of procedural steps, this document elucidates the underlying chemical principles, offering a field-proven perspective on experimental design, execution, and optimization. We will dissect the core synthesis pathway—the nucleophilic substitution reaction between dibenzylamine and an ethyl haloacetate—exploring the mechanistic rationale for reagent selection and reaction conditions. This guide is designed for researchers, scientists, and drug development professionals, aiming to equip them with the necessary expertise to confidently and efficiently execute this synthesis, troubleshoot potential challenges, and ensure the production of high-purity material.

Introduction and Strategic Importance

This compound, also known as N,N-dibenzylglycine ethyl ester, is a tertiary amine and an ester derivative of the amino acid glycine.[1] Its structure, featuring the bulky, lipophilic dibenzyl groups, makes it a key building block in the synthesis of more complex molecules, including pharmaceutical active ingredients (APIs) and other fine chemicals.[2] The dibenzyl groups serve a dual purpose: they can act as protecting groups for the nitrogen atom, which can be removed later via hydrogenolysis, or they can be an integral part of the final molecular scaffold, imparting specific steric and electronic properties.

The most direct and widely adopted synthetic strategy for this compound is the N-alkylation of dibenzylamine . This approach is favored for its reliability, scalability, and straightforward execution. This guide will focus exclusively on this pathway, providing a detailed protocol centered on the reaction with ethyl bromoacetate.

Core Synthesis Pathway: Nucleophilic Alkylation

The formation of this compound from dibenzylamine and ethyl bromoacetate is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. Understanding the mechanism is paramount to optimizing the reaction conditions and achieving a high yield of the desired product.

Underlying Principle and Mechanism

In this reaction, the lone pair of electrons on the nitrogen atom of dibenzylamine acts as the nucleophile. This nucleophile attacks the electrophilic α-carbon of ethyl bromoacetate (the carbon atom bonded to the bromine). The reaction proceeds via a single, concerted step where the carbon-nitrogen bond forms simultaneously as the carbon-bromine bond breaks.[3] Bromide, being a good leaving group, is displaced.

A crucial aspect of this synthesis is the management of the hydrogen bromide (HBr) byproduct. As HBr is a strong acid, it will readily protonate the basic nitrogen atom of the unreacted dibenzylamine, forming a non-nucleophilic ammonium salt and effectively halting the reaction. To prevent this, an acid scavenger—typically a mild, non-nucleophilic base—is required to neutralize the HBr as it is formed.

The choice of base is critical. A strong base like sodium hydroxide could induce hydrolysis of the ester functional group in the reactant or product. Therefore, a moderately weak base such as potassium carbonate (K2CO3) is ideal. It is sufficiently basic to neutralize HBr but not strong enough to cause significant side reactions.[4] Furthermore, its insolubility in many organic solvents allows for easy removal by filtration at the end of the reaction.[5]

Diagram of Reaction Mechanism

Caption: SN2 mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a robust and scalable laboratory procedure for the synthesis of this compound.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Quantity | Notes |

| Dibenzylamine | C₁₄H₁₅N | 197.28 | - | 19.7 g (0.1 mol) | Starting nucleophile. |

| Ethyl Bromoacetate | C₄H₇BrO₂ | 167.00 | - | 18.4 g (0.11 mol) | Alkylating agent; slight excess ensures full conversion of dibenzylamine. |

| Potassium Carbonate | K₂CO₃ | 138.21 | - | 20.7 g (0.15 mol) | Anhydrous, finely powdered. Acts as the acid scavenger. |

| Acetonitrile (MeCN) | C₂H₃N | 41.05 | - | 250 mL | Anhydrous grade. Polar aprotic solvent. |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | ~300 mL | For extraction.[6] |

| Deionized Water | H₂O | 18.02 | - | ~400 mL | For aqueous workup. |

| Brine (sat. NaCl) | NaCl(aq) | - | Saturated | ~100 mL | For final wash to aid layer separation. |

| Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed | Anhydrous, for drying the organic phase. |

Equipment

-

500 mL three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Dropping funnel (optional)

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Separatory funnel (1000 mL)

-

Büchner funnel and filter paper

-

Rotary evaporator

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a glass stopper, add dibenzylamine (19.7 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and anhydrous acetonitrile (250 mL).

-

Causality: Acetonitrile is selected as the solvent because it is polar aprotic, effectively dissolving the reactants and stabilizing the charged transition state without interfering with the nucleophilicity of the amine.[4] Using anhydrous reagents and solvent is crucial to prevent unwanted side reactions.

-

-

Addition of Alkylating Agent: Begin stirring the suspension. Add ethyl bromoacetate (18.4 g, 0.11 mol) to the flask. The addition can be done in one portion.

-

Causality: A slight excess (1.1 equivalents) of the electrophile is used to drive the reaction to completion and ensure all of the more valuable dibenzylamine is consumed.

-

-

Reaction: Heat the reaction mixture to a gentle reflux (approx. 82°C) using a heating mantle. Maintain the reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy for the reaction, increasing the rate of collision between reactant molecules. Refluxing ensures the reaction can be maintained at a constant, elevated temperature without loss of solvent.

-

-

Cooling and Filtration: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Filter the suspension through a Büchner funnel to remove the insoluble potassium carbonate and potassium bromide salts.

-

Causality: This step removes the bulk of the inorganic materials from the reaction mixture, simplifying the subsequent purification.

-

-

Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Causality: Removing the high-boiling point acetonitrile facilitates the subsequent liquid-liquid extraction.

-

-

Aqueous Workup: To the resulting crude oil, add ethyl acetate (150 mL) and deionized water (200 mL). Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

-

Extraction: Drain the lower aqueous layer. Wash the organic layer again with deionized water (100 mL), followed by a wash with saturated brine (100 mL).

-

Causality: The brine wash helps to remove residual water from the organic layer and breaks up any emulsions, leading to a cleaner separation.

-

-

Drying and Final Isolation: Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate. Swirl occasionally for 10-15 minutes. Filter off the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude product as an oil.

-

Causality: Sodium sulfate is a neutral drying agent that effectively removes trace amounts of water from the organic solution, which is essential before final solvent removal.

-

-

Purification (Optional): For highest purity, the resulting oil can be purified by vacuum distillation.

Diagram of Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis of the target compound.

Characterization and Quality Control

-

Appearance: The final product, this compound, is typically a liquid or oil.[8]

-

Yield: A well-executed reaction should provide a yield in the range of 85-95%.

-

Spectroscopic Analysis: The identity and purity of the compound should be confirmed using standard analytical techniques. Spectral data for this compound is publicly available and can be used for comparison.[1]

-

¹H NMR: Expect to see signals corresponding to the ethyl group (a triplet and a quartet), the methylene protons of the benzyl groups, the methylene protons adjacent to the nitrogen, and the aromatic protons of the phenyl rings.

-

¹³C NMR: Signals should correspond to all unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): The molecular ion peak should correspond to the molecular weight of the product (283.38 g/mol ).[1]

-

Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretch from the ester group should be prominent around 1740 cm⁻¹.

-

Troubleshooting and Field Insights

| Issue | Potential Cause | Recommended Solution |

| Low Yield / Incomplete Reaction | 1. Insufficient reaction time or temperature.2. Inactive (wet) reagents or solvent.3. Insufficient base to neutralize HBr. | 1. Monitor reaction by TLC and extend reflux time if necessary.2. Use anhydrous grade solvents and ensure reagents are dry.3. Use finely powdered K₂CO₃ and ensure at least 1.5 equivalents are present. |

| Formation of Emulsion during Workup | High concentration of salts or polar impurities. | Perform the brine wash as described. If the emulsion persists, allow it to stand for an extended period or add a small amount of solid NaCl to the separatory funnel. |

| Product is Difficult to Purify | Presence of unreacted starting materials or side products. | If TLC shows significant impurities, consider purification by column chromatography on silica gel using a hexane/ethyl acetate eluent system. |

Expert Tip: The efficiency of stirring is critical in this heterogeneous reaction mixture. Ensure the magnetic stir bar is providing vigorous agitation to maximize the surface area contact between the liquid phase and the solid potassium carbonate. For larger scale reactions (>1 L), switching to overhead mechanical stirring is highly recommended.

Conclusion

The N-alkylation of dibenzylamine with ethyl bromoacetate is an efficient, robust, and highly reproducible method for synthesizing this compound. By understanding the SN2 mechanism and the critical role of each reagent, particularly the acid scavenger, researchers can reliably produce high yields of this important chemical intermediate. The detailed protocol and troubleshooting guide provided herein serve as a practical resource for scientists in the drug development field, enabling them to confidently incorporate this synthesis into their research and development workflows.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3553452, this compound. Available at: [Link]

-

Pattanaik, B. N., & Mandalia, H. C. (2011). ETHYL ACETATE: PROPERTIES, PRODUCTION PROCESSES AND APPLICATIONS - A REVIEW. International Journal of Current Research and Review, 3(12), 23-36. Available at: [Link]

-

The Organic Chemist (2023). Ethyl Acetate Synthesis. YouTube. Available at: [Link]

-

ResearchGate (2014). Which product will be formed by the reaction of primary amine with ethyl chloroacetate?. Available at: [Link]

-

Der Pharma Chemica (2014). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Available at: [Link]

-

Kingsley, S. (2023). What Is the Synthetic Application of Ethyl Acetate?. Available at: [Link]

Sources

- 1. This compound | C18H21NO2 | CID 3553452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Sale What Is the Synthetic Application of Ethyl Acetate? [slchemtech.com]

- 7. ijcrr.com [ijcrr.com]

- 8. lookchem.com [lookchem.com]

An In-Depth Technical Guide to Ethyl 2-(dibenzylamino)acetate: Synthesis, Properties, and Applications in Advanced Organic Synthesis

This guide provides a comprehensive technical overview of ethyl 2-(dibenzylamino)acetate, a versatile tertiary amine ester widely utilized in synthetic organic chemistry. With full editorial control, this document is structured to deliver not just procedural steps but a deep understanding of the causality behind experimental choices, ensuring both scientific integrity and practical applicability for researchers, scientists, and professionals in drug development.

Introduction: Unveiling a Key Synthetic Building Block

This compound, also known by its IUPAC name, is a valuable intermediate in the synthesis of complex organic molecules. Its structure, featuring a glycine ethyl ester backbone with two benzyl groups on the nitrogen atom, imparts unique reactivity and utility. The benzyl groups can serve as bulky substituents influencing stereoselectivity or act as protecting groups for the secondary amine functionality of the parent glycine ester. This dual role makes it a strategic choice in multi-step syntheses, particularly in the construction of nitrogen-containing heterocycles and peptidomimetics. This guide will delve into its chemical identity, synthesis, reactivity, and its pivotal role in modern drug discovery and development.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's properties is fundamental to its effective application. This section details the nomenclature and key physicochemical characteristics of this compound.

Nomenclature and Structure

-

IUPAC Name: this compound[1]

-

Synonyms: N,N-Dibenzylglycine ethyl ester, Ethyl N,N-bis(phenylmethyl)glycinate

-

CAS Number: 77385-90-1[1]

-

Molecular Formula: C₁₈H₂₁NO₂[1]

-

Molecular Weight: 283.37 g/mol [2]

The structure of this compound is characterized by a central nitrogen atom bonded to an ethyl acetate moiety and two benzyl groups.

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes key physicochemical properties of this compound, which are crucial for its handling, purification, and reaction setup.

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [3] |

| Molecular Weight | 283.37 g/mol | [2] |

| Exact Mass | 283.157229 g/mol | [1] |

| XLogP3-AA | 3.5 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 7 | [1] |

Synthesis of this compound

The preparation of this compound is typically achieved through the N-alkylation of a glycine ethyl ester precursor or a related primary amine. The choice of starting materials and reaction conditions can be tailored to optimize yield and purity.

Synthetic Pathways

Two primary and reliable synthetic routes to this compound are presented below. The first involves the direct dibenzylation of glycine ethyl ester, while the second utilizes the reaction of dibenzylamine with an ethyl haloacetate.

Caption: Overview of synthetic pathways to this compound.

Detailed Experimental Protocol: N-Alkylation of Dibenzylamine

This protocol details the synthesis of this compound via the reaction of dibenzylamine with ethyl bromoacetate, a common and efficient method.

Materials:

-

Dibenzylamine

-

Ethyl bromoacetate

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Ethyl acetate (for extraction)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve dibenzylamine (1.0 equivalent) in anhydrous acetone.

-

Addition of Base: Add anhydrous potassium carbonate (1.5-2.0 equivalents) to the solution. The base acts as a scavenger for the hydrobromic acid generated during the reaction.

-

Addition of Alkylating Agent: To the stirred suspension, add ethyl bromoacetate (1.1 equivalents) dropwise at room temperature. The reaction is an S(_N)2 substitution, and controlling the addition rate can help manage any exothermicity.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Work-up:

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

-

Purification: The crude this compound can be purified by vacuum distillation or flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the product as a colorless to pale yellow oil.

Mechanistic Insights and Chemical Reactivity

The synthetic utility of this compound stems from its inherent reactivity, which is primarily centered around the nitrogen atom and the ester functionality.

The Dibenzylamino Group as a Protecting Group

In many synthetic contexts, the dibenzylamino moiety serves as an effective protecting group for the amine functionality of the glycine core. The two benzyl groups are sterically hindering and electronically withdrawing, which reduces the nucleophilicity of the nitrogen atom. This protection is robust under a variety of reaction conditions, including those that are mildly acidic or basic.

Deprotection: The benzyl groups can be removed under reductive conditions, most commonly through catalytic hydrogenolysis.

Caption: Deprotection of the dibenzylamino group via catalytic hydrogenolysis.

This method is highly efficient and clean, yielding the deprotected amine and toluene as the byproduct.[4]

Spectroscopic Characterization

Accurate structural elucidation is paramount in synthetic chemistry. This section provides an overview of the key spectroscopic features of this compound.

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.20 (m, 10H, Ar-H), 4.15 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.65 (s, 4H, -N(CH₂Ph)₂), 3.30 (s, 2H, -NCH₂CO-), 1.25 (t, J = 7.1 Hz, 3H, -OCH₂CH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 171.5 (C=O), 138.5 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.2 (Ar-CH), 60.5 (-OCH₂CH₃), 58.0 (-N(CH₂Ph)₂), 54.0 (-NCH₂CO-), 14.2 (-OCH₂CH₃). |

| IR (neat, cm⁻¹) | ν ~2980 (C-H stretch, aliphatic), ~1740 (C=O stretch, ester), ~1495, 1450 (C=C stretch, aromatic), ~1180 (C-O stretch, ester).[1] |

| Mass Spec (ESI+) | m/z 284.16 [M+H]⁺, 306.14 [M+Na]⁺. |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the specific instrument used.

Applications in Drug Development and Medicinal Chemistry

This compound is a valuable precursor in the synthesis of various pharmaceutically relevant compounds, particularly those containing a β-lactam core.

Synthesis of β-Lactam Containing Pseudopeptides

A notable application of this compound is in the stereoselective synthesis of β-lactam-containing pseudopeptides.[5] The dibenzylamino group plays a crucial role in directing the stereochemical outcome of key reactions.

In a reported synthesis, a dibenzyl-protected serine-containing dipeptide undergoes a Mitsunobu reaction to form the desired 3-amino-azetidin-2-one core with high yield and stereoselectivity.[5] The dibenzyl protecting group was found to be essential for the success of this transformation.

Caption: Workflow for the synthesis of β-lactam pseudopeptides.

The subsequent removal of the dibenzyl groups via catalytic hydrogenolysis provides the final pseudopeptide, demonstrating the utility of this protecting group strategy in complex molecule synthesis.[5]

Conclusion

This compound is a synthetically versatile and valuable building block for organic chemists. Its straightforward synthesis, well-defined reactivity, and utility as a protected amino acid derivative make it an important intermediate in the preparation of a wide range of target molecules, from fundamental research compounds to complex pharmaceutical agents. The strategic use of the dibenzylamino moiety as a protecting group, particularly in the stereoselective synthesis of β-lactams, highlights its significance in modern drug discovery. This guide has provided a comprehensive overview of its properties and applications, intended to empower researchers to effectively utilize this compound in their synthetic endeavors.

References

-

PubChem. This compound. Available from: [Link]

-

Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

ResearchGate. Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. Available from: [Link]

-

University of Calgary. Peptide synthesis. Available from: [Link]

-

Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. Available from: [Link]

-

YouTube. Peptide synthesis: Protecting groups for amine and carboxyl functionality. Available from: [Link]

-

Organic Chemistry Portal. Benzylamines. Available from: [Link]

-

National Center for Biotechnology Information. Protecting Groups in Peptide Synthesis. Available from: [Link]

-

ResearchGate. Protecting Groups in Peptide Synthesis | Request PDF. Available from: [Link]

-

SciSpace. Amino Acid-Protecting Groups. Available from: [Link]

-

Oakwood Chemical. This compound. Available from: [Link]

-

National Center for Biotechnology Information. Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides. Available from: [Link]

- Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier. 2005.

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

-

National Center for Biotechnology Information. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. Available from: [Link]

-

ResearchGate. A Convenient Route to N -[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization Using a Bis- N -Boc Nucleobase Protecting Group Strategy. Available from: [Link]

-

CEM Corporation. Protection and Deprotection. Available from: [Link]

-

National Center for Biotechnology Information. Advances in the chemistry of β-lactam and its medicinal applications. Available from: [Link]

- Google Patents. Synthesis of new beta-lactams.

-

European Patent Office. Synthesis of new beta-lactams. Available from: [Link]

-

National Institute of Standards and Technology. Ethyl 2-benzylacetoacetate. Available from: [Link]

-

ResearchGate. Synthesis and crystal structure of benzyl- N-(diphenylmethylene)-glycine ethyl ester. Available from: [Link]

-

National Center for Biotechnology Information. Novel and Recent Synthesis and Applications of β-Lactams. Available from: [Link]

-

ACS Publications. Alkylation and Michael additions of glycine ethyl ester. Use in .alpha.-amino acid synthesis and as acyl carbanion equivalent. Available from: [Link]

-

Organic Chemistry Portal. β-Lactam synthesis. Available from: [Link]

-

National Center for Biotechnology Information. Highly Efficient and Diastereoselective Synthesis of New Pyrazolylpyrrolizine and Pyrazolylpyrrolidine Derivates by a Three-Component Domino Process. Available from: [Link]

-

Doc Brown's Chemistry. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes. Available from: [Link]

-

ResearchGate. Figure S2: IR spectrum of ethyl-2-diazo-2-phenylacetate.. Available from: [Link]

- Google Patents. Process for the preparation of ethyl acetate.

-

PubChem. N-Benzylglycine ethyl ester. Available from: [Link]

-

Scribd. Synthesis of Ethyl Acetate. Available from: [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [oakwoodchemical.com]

- 3. researchgate.net [researchgate.net]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Identification and Physicochemical Properties

An In-depth Technical Guide to Ethyl 2-(dibenzylamino)acetate

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a key synthetic intermediate in organic and medicinal chemistry. The document details the molecule's fundamental identifiers, physicochemical properties, a robust synthesis protocol, and methods for its characterization. Emphasis is placed on its strategic role as a protected glycine derivative, elucidating its application in the synthesis of more complex molecules relevant to drug discovery and development. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences, offering both foundational knowledge and practical, field-proven insights into the handling and utilization of this versatile compound.

A precise understanding of a compound's identity and physical characteristics is the bedrock of reproducible science. This compound is a tertiary amine and an ethyl ester derivative of the amino acid glycine, where the amine nitrogen is protected by two benzyl groups.

Chemical Identifiers

The canonical SMILES (Simplified Molecular-Input Line-Entry System) string for this compound is CCOC(=O)CN(CC1=CC=CC=C1)CC2=CC=CC=C2 . This string provides an unambiguous, one-dimensional representation of the molecular structure. Other key identifiers are summarized below for rapid reference and database integration.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 77385-90-1 | PubChem[1] |

| Molecular Formula | C18H21NO2 | PubChem[1] |

| InChI Key | AFMDCFOWHWNQBP-UHFFFAOYSA-N | PubChem[1] |

| PubChem CID | 3553452 | PubChem[1] |

Physicochemical Data

The physicochemical properties of a compound govern its behavior in different environments, influencing reaction kinetics, solubility, and purification strategies. The dibenzyl groups lend significant nonpolar character to the molecule, impacting its solubility profile.

| Property | Value | Unit | Source |

| Molecular Weight | 283.37 | g/mol | Oakwood Chemical[2] |

| Exact Mass | 283.157228913 | Da | PubChem[1] |

| XLogP3 | 3.5 | PubChem[1] | |

| Hydrogen Bond Donor Count | 0 | PubChem[1] | |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] | |

| Rotatable Bond Count | 6 | PubChem[1] | |

| Appearance | Liquid | Shenzhen Regent Biochemistry[3] |

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved via a nucleophilic substitution reaction. The following protocol is a validated method based on established chemical principles.

Reaction Principle: N-Alkylation

The core of the synthesis is the N-alkylation of dibenzylamine with an ethyl haloacetate, such as ethyl bromoacetate. In this SN2 reaction, the lone pair of electrons on the nitrogen atom of dibenzylamine acts as a nucleophile, attacking the electrophilic carbon atom of the ethyl bromoacetate. A non-nucleophilic base, such as potassium carbonate or triethylamine, is crucial. Its role is to scavenge the hydrobromic acid (HBr) byproduct generated during the reaction, preventing the protonation and deactivation of the starting dibenzylamine nucleophile. The choice of a polar aprotic solvent like acetonitrile or DMF facilitates the reaction by solvating the cation of the base while leaving the nucleophile relatively free to react.

Detailed Experimental Protocol

Materials:

-

Dibenzylamine

-

Ethyl bromoacetate

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Silica gel (for chromatography)

-

Hexanes/Ethyl Acetate mixture (for chromatography)

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add dibenzylamine (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetonitrile (100 mL).

-

Initiation: Begin stirring the suspension. Slowly add ethyl bromoacetate (1.1 eq) to the flask via a dropping funnel over 15 minutes at room temperature. The slight excess of ethyl bromoacetate ensures the complete consumption of the more valuable dibenzylamine.

-

Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting dibenzylamine spot is no longer visible.

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the potassium carbonate and potassium bromide salts. Wash the solid residue with a small amount of ethyl acetate.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the acetonitrile. Dissolve the resulting oil in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL). The water wash removes residual inorganic salts and DMF if used, while the brine wash helps to break any emulsions and begins the drying process.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Purification and Validation

The crude product is purified by flash column chromatography on silica gel. A gradient elution, typically starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., to a 95:5 hexanes:ethyl acetate mixture), is effective. The fractions are collected and analyzed by TLC. Those containing the pure product are combined and concentrated to yield the final compound. Validation of the product's identity and purity is then performed using the spectroscopic methods outlined in the next section.

Spectroscopic Characterization

Structural elucidation and purity confirmation are achieved through a combination of spectroscopic techniques. The data provided by PubChem serves as an authoritative reference for the expected spectral characteristics.[1]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet around 1.2 ppm and a quartet around 4.1 ppm), a singlet for the methylene group between the nitrogen and the carbonyl (around 3.3 ppm), a singlet for the benzylic methylene protons (around 3.7 ppm), and multiplets in the aromatic region (7.2-7.4 ppm) for the phenyl rings.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the ethyl ester carbons, the aliphatic methylene carbons, and the distinct aromatic carbons of the benzyl groups.[1]

-

Mass Spectrometry (MS): GC-MS analysis will show the molecular ion peak (M⁺) corresponding to the compound's molecular weight (m/z = 283.4).[1] A common fragmentation pattern is the loss of the ethoxy group (-OEt) or the cleavage of a benzyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum is a critical tool for identifying functional groups. A strong absorption band around 1740 cm⁻¹ is indicative of the C=O stretch of the ester group. The C-N stretching and C-H stretching bands for the aromatic and aliphatic portions will also be present.[1]

Applications in Synthetic Chemistry and Drug Discovery

The primary utility of this compound lies in its function as a protected form of ethyl glycinate. This strategic protection is fundamental in multi-step syntheses, particularly in peptide chemistry and the development of pharmaceutical lead compounds.

Role as a Protected Amino Acid Derivative

In complex syntheses, the reactive primary amine of glycine must be "protected" to prevent it from undergoing unwanted side reactions. The dibenzyl group serves as an effective protecting group for the nitrogen atom. It is sterically bulky, which can direct reactions at other sites, and it is stable to a wide range of reaction conditions, such as those used for ester hydrolysis or peptide coupling.

Deprotection Strategies

A key advantage of the dibenzyl protecting group is its facile removal under mild conditions via catalytic hydrogenolysis. The compound is dissolved in a solvent like ethanol or ethyl acetate, a palladium on carbon (Pd/C) catalyst is added, and the mixture is subjected to a hydrogen atmosphere. This process cleaves the carbon-nitrogen bonds of the benzyl groups, releasing the free amine (ethyl glycinate) and generating toluene as a byproduct. This clean and efficient deprotection makes the dibenzyl group highly valuable in synthetic workflows.

Logical Flow for Synthetic Application

Caption: Use of this compound as a scaffold in synthesis.

Safety and Handling

As a matter of scientific integrity, it must be stated that a specific, comprehensive Safety Data Sheet (SDS) for this compound was not found in the initial search. Therefore, it must be handled with the care appropriate for a novel research chemical. General safety protocols for handling related organic esters and amines should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[4][5] Avoid contact with skin, eyes, and clothing.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

-

Spills: In case of a spill, absorb with an inert material and dispose of it according to local regulations. Ensure the area is well-ventilated.[4]

Conclusion

This compound is a valuable and versatile intermediate for advanced organic synthesis. Its defining feature is the dibenzyl-protected amine, which allows it to serve as a stable glycine building block that can be cleanly deprotected under standard hydrogenolysis conditions. A firm grasp of its synthesis, characterization, and strategic application empowers researchers to efficiently construct complex molecular architectures for drug discovery and materials science.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3553452, this compound. Retrieved from [Link]

-

Oakwood Chemical. This compound. Retrieved from [Link]

-

State of New Jersey (2010). Right to Know Hazardous Substance Fact Sheet for Ethyl Acetate. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12591597, Ethyl 2-(ethylamino)acetate. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 163436482, Ethyl 2-(dihydroxymethylamino)acetate. Retrieved from [Link]

-

NIST (2018). Ethyl 2-benzylacetoacetate in NIST Chemistry WebBook. Retrieved from [Link]

-

ADOKİM (2020). Ethyl acetate Safety Data Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15013, Dimethylaminoethyl acetate. Retrieved from [Link]

-

Chemos GmbH & Co.KG (2021). Safety Data Sheet: Ethyl acetate. Retrieved from [Link]

Sources

Ethyl 2-(dibenzylamino)acetate InChIKey

An In-depth Technical Guide to Ethyl 2-(dibenzylamino)acetate

Prepared by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis. This document delves into its fundamental chemical identity, physicochemical properties, robust synthesis protocols, and significant applications, particularly within the pharmaceutical and chemical research sectors. By synthesizing data from established chemical databases and the broader scientific literature, this guide serves as an authoritative resource for researchers, chemists, and professionals in drug development. The content is structured to deliver not only procedural steps but also the underlying scientific principles, ensuring a deep and practical understanding of the compound.

Core Chemical Identity

This compound is a tertiary amine and an ethyl ester derivative of glycine. Its structure features a central nitrogen atom bonded to two benzyl groups and an ethyl acetate moiety. This unique arrangement of bulky, non-polar benzyl groups and a polar ester functional group imparts specific reactivity and solubility characteristics, making it a versatile building block in complex molecule synthesis.

The definitive identifier for this compound is its IUPAC International Chemical Identifier Key (InChIKey) , which provides a unique, non-proprietary digital signature for the molecule.

InChIKey: AFMDCFOWHWNQBP-UHFFFAOYSA-N [1]

The InChIKey is algorithmically generated from its corresponding InChI string, ensuring a standardized, canonical representation.

-

InChI: InChI=1S/C18H21NO2/c1-2-21-18(20)15-19(13-16-9-5-3-6-10-16)14-17-11-7-4-8-12-17/h3-12H,2,13-15H2,1H3[1]

Below is a visualization of the molecular structure.

Caption: 2D Structure of this compound.

Key Identifiers and Physicochemical Properties

A summary of essential identifiers and computed properties is crucial for laboratory use, including reaction planning and safety assessments. The data presented below is aggregated from the PubChem database.[1]

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 77385-90-1 |

| Molecular Formula | C18H21NO2 |

| Molecular Weight | 283.37 g/mol |

| Canonical SMILES | CCOC(=O)CN(CC1=CC=CC=C1)CC2=CC=CC=C2 |

| Property | Value |

| Appearance | Liquid |

| XLogP3 | 3.5 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bond Count | 7 |

| Exact Mass | 283.157228913 Da |

| Topological Polar Surface Area | 29.5 Ų |

Synthesis and Manufacturing

The synthesis of this compound is typically achieved via nucleophilic substitution, a cornerstone reaction in organic chemistry. The most common and industrially viable route involves the N-alkylation of a primary or secondary amine.

Primary Synthetic Pathway: N-Alkylation

The standard synthesis involves the reaction of ethyl glycinate (or its hydrochloride salt) with two equivalents of a benzylating agent, typically benzyl chloride or benzyl bromide, in the presence of a base.

Caption: General workflow for the N-alkylation synthesis route.

Causality and Experimental Choice:

-

Choice of Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is essential. Its role is to neutralize the hydrohalic acid (HCl or HBr) generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

-

Solvent Selection: A polar aprotic solvent like acetonitrile or dimethylformamide (DMF) is preferred. These solvents effectively dissolve the reactants, particularly the amine salt, while not interfering with the nucleophilic substitution mechanism.

-

Stoichiometry: Using at least two equivalents of the benzylating agent is critical to ensure the formation of the tertiary amine. Using a single equivalent would primarily yield the secondary amine, ethyl 2-(benzylamino)acetate.[2]

Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis of this compound.

Materials:

-

Ethyl glycinate hydrochloride (1 eq.)

-

Benzyl chloride (2.2 eq.)

-

Anhydrous Potassium Carbonate (K₂CO₃) (3 eq.)

-

Acetonitrile (anhydrous)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add ethyl glycinate hydrochloride and anhydrous potassium carbonate.

-

Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable slurry.

-

Reagent Addition: Add benzyl chloride dropwise to the stirring mixture at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup:

-

Cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KCl).

-

Wash the filter cake with a small amount of acetonitrile.

-

Combine the filtrates and concentrate under reduced pressure to remove the solvent.

-

-

Extraction:

-

Dissolve the resulting crude oil in ethyl acetate.

-

Wash the organic layer sequentially with water (2x) and then with brine (1x). The aqueous washes remove any remaining inorganic salts and DMF if it was used as a solvent.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure this compound as a liquid.[3]

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate in the synthesis of more complex molecules.[2] Its value lies in the strategic placement of the dibenzylamino group, which can act as a protecting group or as a precursor to other functional groups.

-

Pharmaceutical Synthesis: It is a building block for various pharmaceutical targets. The dibenzyl groups can be readily removed via catalytic hydrogenation (e.g., using H₂ gas with a Palladium catalyst) to unmask a secondary amine. This secondary amine can then be further functionalized. This strategy is common in the synthesis of ligands, enzyme inhibitors, and other bioactive compounds.

-